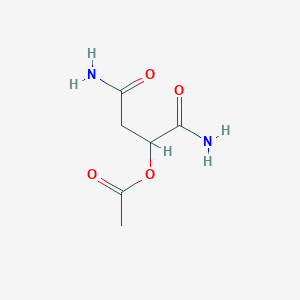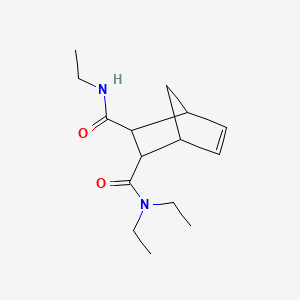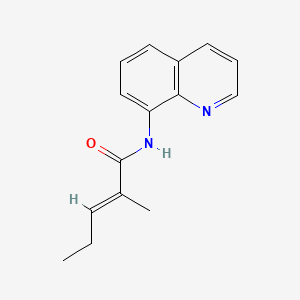
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide is an organic compound characterized by the presence of a quinoline ring attached to a pent-2-enamide moiety. The compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure features an (E)-configuration, indicating the specific geometric arrangement of substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated using a suitable alkyl halide to introduce the methyl group at the 2-position.
Amidation: The alkylated quinoline is reacted with pent-2-enoic acid or its derivatives under amidation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the double bond, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Saturated amide derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: Its stability and reactivity make it a candidate for use in various industrial processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the amide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
(E)-2-Methyl-N-(quinolin-8-yl)but-2-enamide: Similar structure but with a shorter alkyl chain.
(E)-2-Methyl-N-(quinolin-8-yl)hex-2-enamide: Similar structure but with a longer alkyl chain.
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness: (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide is unique due to its specific (E)-configuration and the presence of both the quinoline ring and the pent-2-enamide moiety. This combination of structural features imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
(E)-2-methyl-N-quinolin-8-ylpent-2-enamide |
InChI |
InChI=1S/C15H16N2O/c1-3-6-11(2)15(18)17-13-9-4-7-12-8-5-10-16-14(12)13/h4-10H,3H2,1-2H3,(H,17,18)/b11-6+ |
InChIキー |
GMLONQGDRCABLB-IZZDOVSWSA-N |
異性体SMILES |
CC/C=C(\C)/C(=O)NC1=CC=CC2=C1N=CC=C2 |
正規SMILES |
CCC=C(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


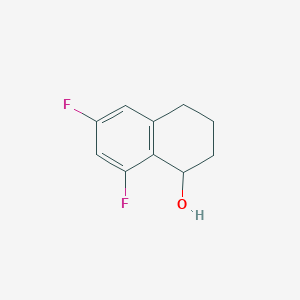

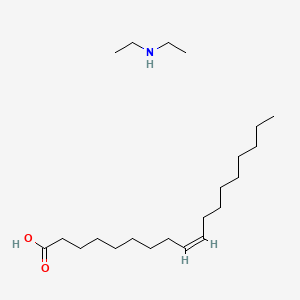
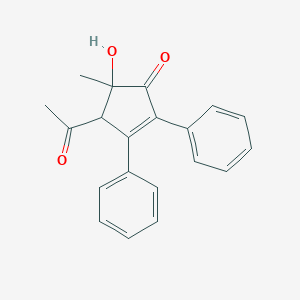

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)

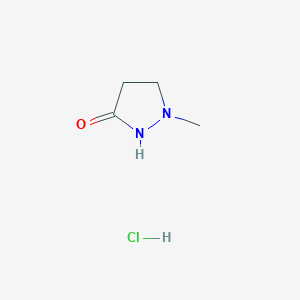
![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
